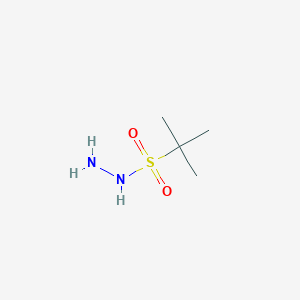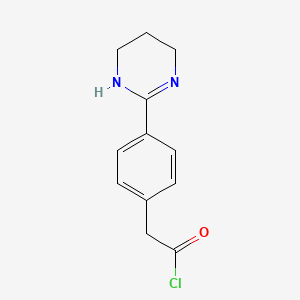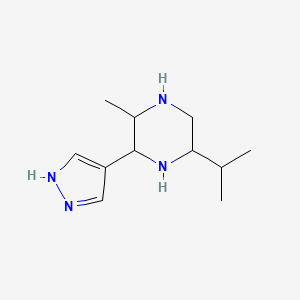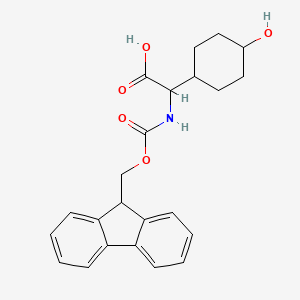
a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclohexyl ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid typically involves multiple steps:
Fmoc Protection:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic precursors.
Acetic Acid Introduction: The acetic acid moiety can be introduced via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Piperidine, which is commonly used to remove Fmoc protecting groups.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Fmoc-protected amine allows for selective deprotection and functionalization.
Biology
In biochemistry, the compound can be used in peptide synthesis. The Fmoc group is a common protecting group for amines in solid-phase peptide synthesis.
Medicine
Industry
In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its structural versatility.
Wirkmechanismus
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid would depend on its specific application. In peptide synthesis, for example, the Fmoc group protects the amine during chain elongation and is removed to allow for further reactions. In medicinal applications, the compound could interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Similar in that they contain the Fmoc protecting group.
Cyclohexyl Derivatives: Compounds with cyclohexyl rings, such as cyclohexanol or cyclohexanone.
Acetic Acid Derivatives: Compounds like acetamide or acetyl chloride.
Eigenschaften
Molekularformel |
C23H25NO5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid |
InChI |
InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27) |
InChI-Schlüssel |
LDKHGFYFIBBLAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



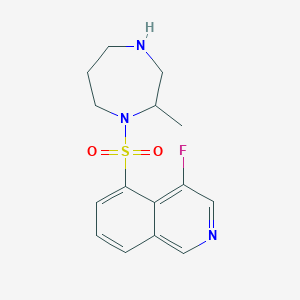
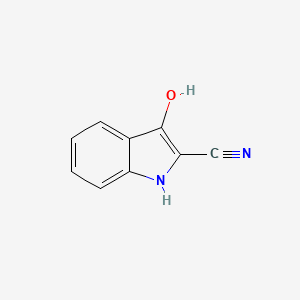
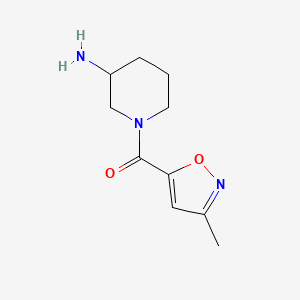
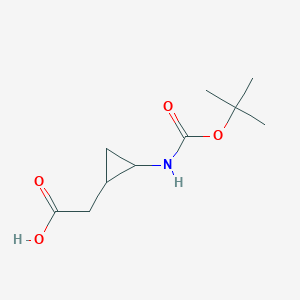
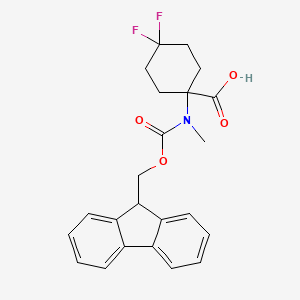

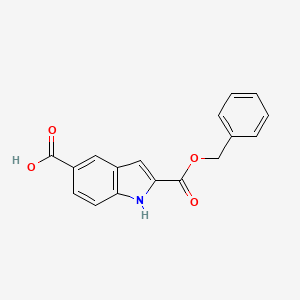
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
